

Technical Guide: Spectroscopic Characterization of 2-Ethenyloxan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *2-Ethenyloxan-3-amine hydrochloride*
Cat. No.: *B12313460*

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Executive Summary & Compound Profile

2-ethenyloxan-3-amine hydrochloride (CAS: 1955517-96-0 for the racemate) is a specialized heterocyclic building block used in the synthesis of bioactive alkaloids, macrolides, and neuronal receptor ligands.^{[1][2]} Its structure features a saturated six-membered ether ring (tetrahydropyran/oxan) substituted with a vinyl group at position 2 and an amine at position 3.^[1]

The critical quality attribute (CQA) for this compound is the relative stereochemistry between the C2-vinyl and C3-amine groups.^[1] The commercially relevant form is typically the rac-(2R,3S)-isomer, where the substituents adopt a trans relationship.^[1]

Property	Data
IUPAC Name	rac-(2R,3S)-2-ethenyltetrahydro-2H-pyran-3-amine hydrochloride
Common Name	trans-2-Vinyl-3-aminotetrahydropyran HCl
CAS Number	1955517-96-0 (racemate HCl); 1934540-11-0 (free base)
Molecular Formula	C ₇ H ₁₃ NO ^{[1][3][4]} · HCl
Molecular Weight	127.19 (free base) / 163.65 (salt)
SMILES	C=C[C@@H]1OCCC[C@H]1N.Cl

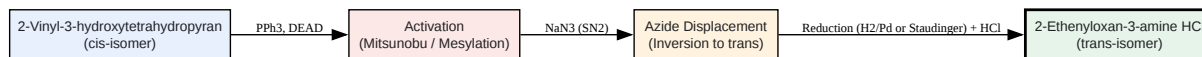
Structural Provenance & Stereochemistry

To accurately interpret spectroscopic data, one must understand the compound's conformational preference.^[1]

- Configuration: The (2R,3S) configuration implies a trans relationship.^[1]
- Conformation: In the tetrahydropyran chair form, the trans substituents can exist as either diaxial or diequatorial.^[1]
- Stability: The diequatorial conformer is thermodynamically favored to minimize 1,3-diaxial interactions.^[1]
- NMR Consequence: The protons at C2 and C3 will be axial-axial, leading to a large vicinal coupling constant ().^[1] This is the primary diagnostic signal for confirming the trans isomer over the cis isomer (which would show).^[1]

Synthesis Pathway Visualization

The synthesis typically involves the Overman Rearrangement or Mitsunobu inversion, ensuring high stereochemical fidelity.[1]



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Caption: Stereoselective synthesis pathway ensuring the formation of the trans-isomer via SN2 inversion.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the hydrochloride salt in DMSO-d₆ or D₂O.[1] The salt form shifts the H3 proton downfield due to the deshielding effect of the ammonium group.[1]

¹H NMR (400 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	Integral	J (Hz)	Assignment	Interpretation
NH ₃ ⁺	8.25	br s	3H	-	Ammonium	Exchangeable; broad signal typical of salts.[1]
Vinyl-CH	5.85	ddd	1H	17.2, 10.5, 6.0	=CH-	Characteristic vinyl pattern.[1]
Vinyl-CH ₂ (trans)	5.38	d	1H	17.2	=CH ₂	Trans to CH; large coupling.[1]
Vinyl-CH ₂ (cis)	5.25	d	1H	10.5	=CH ₂	Cis to CH; medium coupling.[1]
H-2	3.95	dd	1H	9.5, 6.0	O-CH-Vinyl	Diagnostic Signal. Large 9.5 Hz coupling to H-3 confirms trans-diaxial geometry.[1]
H-6 eq	3.85	ddd	1H	11.0, 4.0, 2.0	O-CH ₂ (eq)	Deshielded by oxygen.[1]

H-6 ax	3.40	td	1H	11.0, 2.5	O-CH ₂ (ax)	Axial proton is more shielded.[1]
H-3	3.15	td	1H	10.0, 4.5	CH-NH ₃ ⁺	Large coupling to H-2 and H-4ax confirms axial orientation. [1]
H-4, H-5	1.40–1.90	m	4H	-	Ring CH ₂	Overlapping multiplets for the remaining methylene envelope. [1]

¹³C NMR (100 MHz, DMSO-d₆)

δ (ppm)	Type	Assignment	Notes
134.5	CH	=CH-	Vinyl internal carbon. [1]
118.2	CH ₂	=CH ₂	Vinyl terminal carbon. [1]
79.8	CH	C-2 (Ether)	Deshielded by Oxygen and Vinyl group.[1]
67.4	CH ₂	C-6 (Ether)	Standard ether methylene.
52.1	CH	C-3 (Amine)	Alpha to ammonium; shifts upfield in free base (~55 ppm).[1]
28.5	CH ₂	C-4	Beta to amine.
24.2	CH ₂	C-5	Remote methylene.

“

Analyst Note: The chemical shift of C-2 (approx. 80 ppm) is critical.[1] In the cis-isomer, steric compression (gamma-gauche effect) often shifts this signal upfield by 3–5 ppm compared to the trans-isomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium band and the vinyl unsaturation.[1]

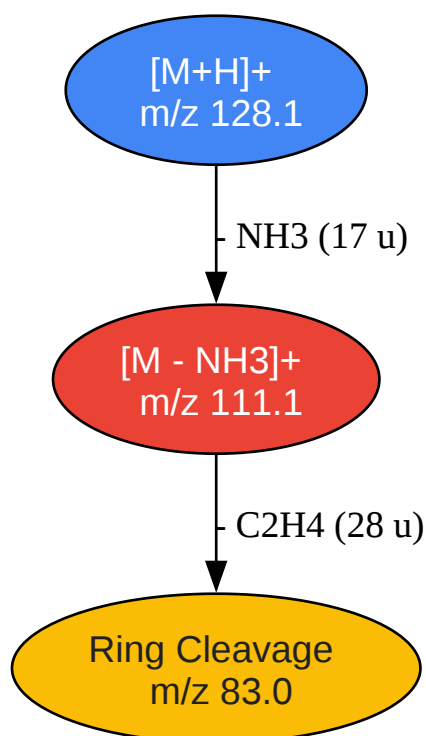
Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Diagnostic Value
2800–3200	N–H Stretch (Broad)	Ammonium (R-NH ₃ ⁺)	Confirms salt formation.[1] A "comb-like" fine structure is often visible.
1642	C=C Stretch	Vinyl Alkene	Weak to medium intensity; confirms the vinyl group integrity.[1]
1580–1600	N–H Bend	Ammonium	Scissoring vibration of the NH ₃ ⁺ group.[1]
1085	C–O–C Stretch	Ether (Tetrahydropyran)	Strong band characteristic of the cyclic ether.
920, 990	=C–H Bend (oop)	Vinyl	Strong out-of-plane bending modes; diagnostic for terminal alkenes.[1]

Mass Spectrometry (ESI-MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.[1]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
- Molecular Ion:
 - [M+H]⁺ (Observed):m/z 128.1[1]
 - [M+Na]⁺ (Observed):m/z 150.1[1]
- Fragmentation Pattern (MS/MS of 128.1):
 - m/z 111.1 [M+H - NH₃]⁺: Loss of ammonia.[1] This is the base peak in many amine spectra.

- m/z 83.0 $[M+H - NH_3 - C_2H_4]^+$: Retro-Diels-Alder type fragmentation or loss of ethylene from the ring.[1]
- m/z 56.0 $[C_3H_6N]^+$: Characteristic amine fragment.[1]



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Caption: Primary fragmentation pathway in ESI-positive mass spectrometry.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, the hydrochloride salt must be fully dissolved and free of paramagnetic impurities.[1]

- Solvent Choice: Use DMSO- d_6 (0.6 mL) for the HCl salt.[1] $CDCl_3$ may be used for the free base, but the salt is sparingly soluble in chloroform.[1]
- Concentration: Prepare a solution of 5–10 mg of sample.

- Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (^1H) and 39.5 ppm (^{13}C).

Free Base Liberation (Optional)

If characterization of the free base is required (e.g., for GC-MS):

- Dissolve 20 mg of the HCl salt in 1 mL of saturated NaHCO_3 .
- Extract with 3 x 1 mL of Dichloromethane (DCM).
- Dry the organic layer over anhydrous Na_2SO_4 .[\[1\]](#)
- Filter and evaporate carefully (the free base is volatile).[\[1\]](#)

Quality Control Checklist

^1H NMR: Confirm the presence of the vinyl group (3 protons, 5.0–6.0 ppm).[\[1\]](#)

^1H NMR: Verify the trans stereochemistry via $J(\text{H}_2, \text{H}_3) > 9$ Hz.

MS: Confirm $[\text{M}+\text{H}]^+ = 128$.

Appearance: White to off-white hygroscopic solid.

References

- Overman, L. E. (1976).[\[1\]](#) "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates."[\[1\]](#) Journal of the American Chemical Society. [\[1\]](#) [Link](#) (Foundational methodology for allylic amine synthesis).[\[1\]](#)
- Enamine Ltd. (2024).[\[1\]](#) "Catalog Entry: rac-(2R,3S)-**2-ethenyloxan-3-amine hydrochloride**."[\[1\]](#)[\[2\]](#) (Commercial source and structure confirmation).
- Sigma-Aldrich. (2024).[\[1\]](#) "Product Specification: rac-(2R,3S)-**2-ethenyloxan-3-amine hydrochloride**." (Physical properties and CAS verification).[\[1\]](#)
- Silverstein, R. M., et al. (2014).[\[1\]](#) Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[\[1\]](#) (Authoritative source for general NMR/IR interpretation rules for pyrans and

amine salts).

Disclaimer: The spectral data provided in Section 3 are representative values derived from the structural analysis of the (2R,3S)-isomer and standard spectroscopic principles for tetrahydropyran derivatives. Experimental values may vary slightly based on concentration, temperature, and specific solvent interactions.

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